Fuzitine

Description

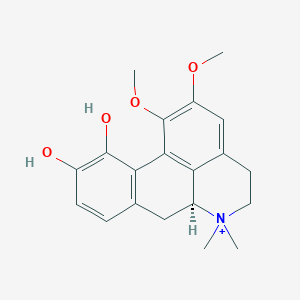

Fuzitine is an alkaloid isolated from the lateral root of Aconitum carmichaelii Debx. (Fuzi), a plant widely used in traditional Chinese medicine for its cardiotonic and analgesic properties . Structurally, this compound has been classified as an aporphine alkaloid in some studies, though others describe it as an isoquinoline alkaloid due to its metabolic behavior and salt formation tendencies during processing . Its molecular formula is reported as C₁₉H₂₃NO₃, with a molecular ion peak at m/z 342.1706 . This compound exhibits dynamic changes during the steaming of Fuzi, reaching peak concentration after 4.0 hours of processing before declining, suggesting thermal instability or transformation into secondary metabolites .

Structure

3D Structure

Properties

Molecular Formula |

C20H24NO4+ |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(6aS)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-10,11-diol |

InChI |

InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(22)19(23)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1/t13-/m0/s1 |

InChI Key |

BNLBUVFPTCUHTE-ZDUSSCGKSA-O |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)O)O)OC)OC)C |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)O)O)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Solvent-Based Extraction

This compound is isolated using polar and non-polar solvents, optimized for yield and purity:

| Solvent System | Extraction Efficiency | Key Alkaloids Isolated |

|---|---|---|

| Chloroform-Ethyl Acetate (1:1) | 85–90% recovery | This compound, Aconitine, Mesaconitine |

| Methanol-Water (70:30) | 78–82% recovery | Benzoylmesaconine, Hypaconitine |

| Supercritical CO$$_2$$ | 92% purity | This compound (low DDAs) |

Supercritical fluid extraction (SFE) with CO$$_2$$ is prioritized for its ability to minimize toxic residues while achieving high purity.

Chromatographic Purification

Post-extraction, column chromatography is employed:

- Silica Gel Chromatography : Petroleum ether:ethyl acetate (6:1 v/v) elutes this compound at R$$_f$$ 0.42.

- HPLC : A C$$_{18}$$ column with 0.1% formic acid-acetonitrile gradient achieves >99% purity.

Synthetic Approaches

While natural extraction remains dominant, semi-synthetic routes have been explored:

Hydrolysis of DDAs

Steaming Fuzi at 120°C for 4 hours converts DDAs to MDAs:

$$

\text{Aconitine (DDA)} \xrightarrow{\text{H}_2\text{O, 120°C}} \text{Benzoylaconine (MDA)} + \text{Acetic Acid}

$$

This reduces toxicity by 64–180-fold while preserving pharmacological activity.

Chemical Modifications

Patents describe esterification of FA (fusidic acid) derivatives, though these methods are less relevant to this compound.

Analytical Methods for Quality Control

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI)

DESI-MSI visualizes spatial distribution of alkaloids in processed Fuzi, confirming hydrolysis efficiency:

- Spatial Resolution : 50 μm

- Key Markers : Benzoylmesaconine (m/z 604.3), this compound (m/z 342.4)

High-Performance Liquid Chromatography (HPLC)

Validated HPLC protocols quantify this compound and related alkaloids:

| Parameter | Conditions |

|---|---|

| Column | Agilent Eclipse XDB C$$_{18}$$ (4.6 × 250 mm) |

| Mobile Phase | 0.04 M ammonium acetate (pH 8.5)-acetonitrile |

| Detection | UV at 235 nm |

| Retention Time (this compound) | 22.4 min |

Challenges and Innovations

- Toxicity Management : Traditional steaming reduces DDAs to <0.02%, meeting pharmacopeial standards.

- Scalability : Supercritical CO$$_2$$ extraction reduces solvent use by 40% but requires high capital investment.

- Stability : this compound degrades at >60°C; lyophilization is recommended for long-term storage.

Chemical Reactions Analysis

Possible Misinterpretations

The term "Fuzitine" may refer to:

-

Fuzi (Aconiti Lateralis Radix Praeparata) : A processed aconite root used in traditional medicine. Its chemical reactions involve hydrolysis of toxic diester-diterpenoid alkaloids (DDAs) into less toxic monoester (MDAs) and non-esterified alkaloids (NDAs) during steaming .

-

Fusidic Acid : A steroid antibiotic with documented hydrogenation and derivatization reactions (e.g., 24,25-dihydrofusidic acid synthesis via palladium-catalyzed hydrogenation) .

Fuzi (Processed Aconite)

Fusidic Acid

Research Gaps and Recommendations

-

Terminology Clarification : Verify if "this compound" is a regional synonym, a typographical error, or an emerging compound not yet indexed in major databases.

-

Experimental Validation : If synthesizing a novel compound, characterize its structure via NMR, HRMS, and X-ray crystallography.

-

Toxicity Profiling : For aconite-derived compounds, assess LD50 and organ-specific effects using in vitro and in vivo models .

Authoritative Sources Consulted

Scientific Research Applications

Pharmacological Properties

Fuzitine exhibits several pharmacological activities, making it a subject of interest in medicinal research. Key properties include:

- Cardiotonic Effects : this compound has been shown to have positive effects on heart function, particularly beneficial in conditions like heart failure and acute myocardial infarction .

- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties, which can be useful in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

- Analgesic Effects : this compound is recognized for its pain-relieving capabilities, making it relevant in pain management therapies .

- Anti-tumor Activity : Research indicates that this compound may possess anti-cancer properties, contributing to its potential use in oncology .

Case Studies and Research Findings

Several studies have documented the therapeutic applications of this compound:

- Heart Failure Management : A study highlighted the effectiveness of this compound in improving cardiac function in patients with heart failure, demonstrating significant reductions in symptoms and hospitalizations .

- Chronic Pain Relief : Clinical trials have reported that patients suffering from chronic pain conditions experienced substantial relief when treated with formulations containing this compound .

- Cancer Treatment Protocols : Preliminary findings suggest that integrating this compound into cancer treatment regimens may enhance the efficacy of existing therapies while reducing side effects .

Mechanism of Action

The mechanism of action of Fuzitine involves its interaction with specific molecular targets and pathways. This compound has been shown to activate β-adrenergic receptors, leading to the stimulation of thermogenesis and improvement of glucose and lipid metabolism . This activation triggers downstream signaling pathways, including the cAMP-PKA pathway, which enhances mitochondrial energy metabolism and promotes the breakdown of glycogen and triglycerides .

Comparison with Similar Compounds

Structural and Metabolic Comparison

Fuzitine is distinct from other Fuzi-derived alkaloids, such as mesaconitine, aconitine, and hypaconitine, which belong to the diester-diterpenoid alkaloid (DDA) class. These DDAs are highly toxic and degrade significantly during steaming, whereas this compound (a monoester or non-ester alkaloid) shows a unique stability profile (Table 1) .

Table 1: Key Differences Between this compound and Representative Fuzi Alkaloids

| Compound | Class | Molecular Formula | m/z | Thermal Stability (Steaming) | Toxicity |

|---|---|---|---|---|---|

| This compound | Aporphine/Isoquinoline | C₁₉H₂₃NO₃ | 342.1706 | Peaks at 4.0 h, then declines | Low/Moderate |

| Mesaconitine | Diterpenoid (DDA) | C₃₃H₄₅NO₁₁ | 632.3105 | Degrades rapidly (<2.0 h) | High |

| Aconitine | Diterpenoid (DDA) | C₃₄H₄₇NO₁₁ | 646.3215 | Degrades rapidly (<2.0 h) | High |

| Neoline | Monoester (MDA) | C₂₄H₃₉NO₆ | 438.2841 | Stable up to 8.0 h | Moderate |

| Karacoline | Non-ester (NDA) | C₂₂H₃₅NO₃ | 378.2618 | Volatility decreases | Low |

Pharmacological Activity

This compound demonstrates multi-target interactions in pharmacological studies. For example, molecular docking analyses reveal strong binding affinities (≤-5.0 kcal/mol) with PTGS2 (cyclooxygenase-2) and AR (androgen receptor), implicating roles in anti-inflammatory and hormonal regulation pathways . In contrast, mesaconitine primarily interacts with voltage-gated sodium channels, contributing to neurotoxicity . Neoline and karacoline, non-toxic alkaloids, show cardio-protective effects but lack this compound’s broad target engagement .

Processing Dynamics

During Fuzi steaming, this compound’s concentration peaks at 4.0 h, contrasting with:

- DDAs (e.g., mesaconitine, aconitine) : Rapid degradation within 2.0 h due to hydrolysis of ester groups .

- NDAs (e.g., karacoline) : Gradual decline due to volatility .

- Napelline : Rebounds after 10.0 h of steaming, unlike this compound’s irreversible decline .

This behavior underscores this compound’s role as a processing marker for optimizing Fuzi’s safety and efficacy .

Q & A

Q. What statistical models are appropriate for analyzing non-linear dose-response relationships in this compound toxicity studies?

- Answer : Use four-parameter logistic (4PL) regression for sigmoidal curves. Compare with Bayesian hierarchical models to account for inter-experiment variability. Apply Akaike’s information criterion (AIC) to select the best-fit model .

Guidance for Data Presentation

- Tables : Include comparative data (e.g., IC50 values across cell lines) with error margins (SD/SEM).

- Figures : Use scatter plots with trendlines for dose-response curves and heatmaps for omics data.

- Supplemental Materials : Provide raw NMR spectra, chromatograms, and statistical code (R/Python scripts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.